Product packaging for Stearic Acid(Cat. No.:CAS No. 57-11-4)

Stearic Acid

Cat. No.: B042974
CAS No.: 57-11-4
M. Wt: 284.5 g/mol
InChI Key: QIQXTHQIDYTFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stearic acid (C18:0) is a prevalent long-chain saturated fatty acid serving as a fundamental building block in lipid research and a critical reagent in industrial applications. In biochemical and cell biology studies, it is extensively used to investigate lipid metabolism, including fatty acid beta-oxidation in mitochondria, and to modulate membrane fluidity and lipid raft formation in cellular models. Its amphiphilic nature makes it an indispensable component for creating lipid bilayers, vesicles, and as a stabilizer in nanoparticle synthesis. Beyond biological research, this compound is a key ingredient in the formulation of soaps, detergents, and emulsions, where its sodium salt (sodium stearate) acts as a powerful surfactant. It is also widely employed in polymer science as a lubricant and release agent in plastics manufacturing, and in materials science for creating metal stearates and modifying surface properties. This reagent provides researchers with a highly pure standard for analytical chemistry, including gas chromatography (GC) and mass spectrometry (MS), to quantify fatty acid composition in complex biological samples. Supplied as a high-purity solid, our this compound is characterized to ensure batch-to-batch consistency for reliable and reproducible experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2<br>CH3(CH2)16COOH<br>C18H36O2 B042974 Stearic Acid CAS No. 57-11-4

Properties

IUPAC Name

octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2, Array, CH3(CH2)16COOH
Record name STEARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name STEARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name stearic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Stearic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18639-67-3
Record name Octadecanoic acid, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18639-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8021642
Record name Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor.
Record name STEARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7203
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Stearic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STEARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Stearic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name STEARIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1020
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F
Record name STEARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stearic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Stearic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STEARIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1020
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F
Record name STEARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stearic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STEARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STEARIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1020
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol)
Record name STEARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stearic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Stearic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Stearic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STEARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Stearic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86
Record name STEARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stearic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STEARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STEARIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1020
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8
Record name STEARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stearic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STEARIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1020
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F
Record name STEARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stearic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7203
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Stearic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STEARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STEARIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1020
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets

CAS No.

57-11-4, 30399-84-9
Record name STEARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stearic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearic acid [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isostearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030399849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name stearic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stearic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name octadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Stearic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ELV7Z65AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Stearic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Stearic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STEARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STEARIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1020
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F
Record name STEARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Stearic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Stearic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Stearic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STEARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STEARIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1020
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Advanced Biological and Physiological Roles of Stearic Acid

Stearic Acid in Cellular Metabolism and Energy Homeostasis

This compound, an 18-carbon saturated fatty acid, is a significant component of cellular functions, playing a regulatory role in energy metabolism and signal transduction. nih.gov It serves as both an energy source and a precursor for the synthesis of various complex lipids. nih.gov

This compound is integrated into several key metabolic pathways, reflecting its dual role in energy storage and utilization. Its metabolic fate is largely determined by the cell's energetic needs.

Beta-Oxidation: When energy is required, this compound undergoes catabolism through a process known as beta-oxidation. This occurs within the mitochondria and, for very-long-chain fatty acids, also initiates in peroxisomes. quora.comnih.gov The process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain. nih.govaocs.org In the case of this compound (18:0), it undergoes eight cycles of beta-oxidation. libretexts.org Each cycle produces one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH2, with the final cycle yielding two molecules of acetyl-CoA. quora.comnih.govlibretexts.org The resulting acetyl-CoA can then enter the citric acid cycle (Krebs cycle) for complete oxidation to carbon dioxide, generating a substantial amount of ATP through oxidative phosphorylation. aocs.orgwikipedia.org Studies comparing the beta-oxidation rates of different fatty acids in rat heart mitochondria have shown that stearoyl-CoA is oxidized as rapidly as oleoyl-CoA. nih.gov

Lipogenesis (Fatty Acid Synthesis): In states of energy surplus, this compound can be synthesized endogenously. nih.gov The primary product of fatty acid synthesis is typically palmitic acid (16:0), which is built up from acetyl-CoA units. youtube.comkhanacademy.org this compound is then produced through the elongation of palmitic acid, a process that occurs mainly in the endoplasmic reticulum. researchgate.net This elongation involves a four-step cycle that adds a two-carbon unit, derived from malonyl-CoA, to the growing fatty acid chain. youtube.comresearchgate.net

Conversion to Oleic Acid: A significant metabolic pathway for this compound is its desaturation to oleic acid (18:1n-9). This conversion is catalyzed by the enzyme stearoyl-CoA 9-desaturase (SCD). nih.govquora.comwikipedia.org This reaction introduces a double bond between carbons 9 and 10 of the this compound chain, transforming the saturated fatty acid into a monounsaturated one. wikipedia.orggsartor.org This conversion is crucial as oleic acid is a major component of membrane phospholipids and triglycerides. nih.gov Isotope labeling studies in humans have indicated that the conversion rate of this compound to oleic acid is significantly higher than that of palmitic acid to palmitoleic acid. wikipedia.org

Synthesis of Complex Lipids: this compound serves as a fundamental building block for the synthesis of more complex lipids. It can be esterified to a glycerol (B35011) backbone to form triglycerides, the primary form of energy storage in adipose tissue. wikipedia.orgwikipedia.org It is also incorporated into phospholipids, which are essential components of cellular membranes, and cholesterol esters. wikipedia.org

Below is a table summarizing the key metabolic pathways involving this compound.

Metabolic PathwayProcess DescriptionKey Enzymes/SubstratesCellular LocationPrimary Function
Beta-Oxidation Catabolic process that breaks down this compound into acetyl-CoA units.Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, ThiolaseMitochondriaEnergy Production (ATP synthesis)
Lipogenesis Anabolic process involving the elongation of palmitic acid to form this compound.Fatty Acid Elongases, Malonyl-CoAEndoplasmic ReticulumEnergy Storage, Synthesis of Structural Lipids
Desaturation Conversion of this compound to the monounsaturated fatty acid, oleic acid.Stearoyl-CoA 9-Desaturase (SCD)Endoplasmic ReticulumSynthesis of Membrane Lipids and Triglycerides
Triglyceride Synthesis Esterification of this compound to a glycerol molecule.AcyltransferasesEndoplasmic ReticulumLong-term Energy Storage

This compound as a Signaling Molecule

Mechanisms of Receptor Interaction and Signal Transduction

This compound plays a significant role in activating intracellular signaling pathways that regulate protein and lipid synthesis. Research in primary bovine mammary epithelial cells (BMECs) has demonstrated that this compound can activate the PI3K-mTOR-4EBP1/S6K signaling axis. acs.org This pathway is a central regulator of cell growth, proliferation, and metabolism. The activation mechanism involves the upregulation of cyclin-dependent kinase 1 (CDK1). acs.org The mTOR complex 1 (mTORC1), a key component of this pathway, directly phosphorylates downstream targets such as the eukaryotic initiation factor 4E-binding proteins (4EBPs) and ribosomal S6 kinase (S6K). nih.govresearchgate.net This phosphorylation relieves the inhibition of cap-dependent translation by 4EBP1 and promotes protein synthesis by activating S6K, which in turn phosphorylates ribosomal protein S6. nih.gov Studies have shown that this compound treatment at a concentration of 100 μM significantly increases the synthesis of β-casein, a major milk protein, indicating a tangible outcome of this pathway's activation. acs.org

Table 1: Effect of this compound on PI3K-mTOR Pathway Components in Bovine Mammary Epithelial Cells

AnalyteEffect of this compoundImplicationSource
PI3K-mTOR-4EBP1/S6K Pathway ActivationPromotes protein synthesis acs.org
CDK1 UpregulationMediates the activation of the PI3K-mTOR axis acs.org
β-casein Synthesis Significantly increasedEnhanced milk protein production acs.org

In conjunction with its effects on protein synthesis, this compound also modulates lipid metabolism through the mTOR-SREBP-1 signaling axis. The mammalian target of rapamycin complex 1 (mTORC1) is a crucial regulator of lipid biosynthesis by activating the sterol regulatory element-binding protein 1 (SREBP-1). nih.gov SREBP-1 is a key transcription factor that controls the expression of genes involved in lipogenesis. nih.gov Research has shown that this compound activates the mTOR-SREBP-1 pathway, leading to an increase in triglyceride synthesis. acs.org This activation is also mediated by the upregulation of CDK1, linking the cellular machinery for both protein and fat synthesis in response to this compound. acs.org The connection between mTORC1 and SREBP-1 is complex, with mTORC1 regulating SREBP-1 activation at multiple levels to promote de novo lipogenesis. nih.gov

The entry of this compound into cells is a critical prerequisite for its biological activities, a process mediated by specific transport proteins. Fatty Acid Transport Proteins (FATPs) are integral membrane proteins that facilitate the uptake of long-chain fatty acids across the plasma membrane. Studies have shown that when bovine mammary epithelial cells are treated with this compound, the mRNA levels of FATP3 and FATP4 are significantly upregulated. acs.org Specifically, FATP4 has been identified as the key transporter for this compound into these cells, which subsequently promotes milk synthesis. acs.org This indicates that this compound can regulate its own transport into the cell by influencing the expression of its transporters. In addition to FATPs, intracellular fatty acid-binding proteins (FABPs) bind to this compound once inside the cell, playing a role in its intracellular trafficking and availability for metabolic pathways. nih.govresearchgate.net

The role of this compound in inflammatory signaling is complex and appears to be context-dependent. Some studies indicate that this compound can promote inflammation by activating key signaling pathways. In human primary chondrocytes and adipocytes, stimulation with this compound can activate inflammation-related kinases such as c-Jun N-terminal kinase (JNK) and the transcription factor nuclear factor-kappa B (NF-κB). researchgate.net The NF-κB pathway is a central regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines. researchgate.net

Conversely, other research highlights a protective role for this compound by inhibiting these same pathways. In a model of aortic medial degeneration, this compound was found to alleviate the condition by inhibiting the JNK/MAPK signaling pathway. nih.gov This inhibition helps maintain mitochondrial dynamics and promotes a contractile phenotype in vascular smooth muscle cells. nih.gov The dysregulation of the JNK pathway is implicated in a variety of diseases, including chronic inflammation and neurodegeneration. mdpi.com These contrasting findings suggest that the effect of this compound on JNK and NF-κB pathways may be specific to the cell type and physiological or pathological state.

This compound can modulate the innate immune response through its interaction with Toll-Like Receptor (TLR) signaling pathways. TLRs are pattern recognition receptors that play a crucial role in the immune system. frontiersin.org TLR signaling is broadly divided into two main branches: a MyD88-dependent pathway, which is used by most TLRs, and a MyD88-independent pathway, which is characteristic of TLR3 and TLR4. frontiersin.orgnih.gov

Research has demonstrated that this compound, in cooperation with tumor necrosis factor-alpha (TNF-α), can enhance the production of the chemokine MIP-1α (CCL3) in human monocytic cells. nih.gov This effect is mediated specifically through a MyD88-independent TLR4 signaling pathway. nih.gov The signal transduction involves the adaptor molecule TRIF and the kinase TBK1, leading to the activation of the transcription factor interferon regulatory factor 3 (IRF3). nih.gov Disturbing the activity of these molecules inhibits the cooperative effect of this compound, confirming the indispensability of the MyD88-independent pathway in this process. nih.gov

Table 2: this compound's Role in a MyD88-Independent TLR4 Signaling Pathway

Cell TypeStimuliSignaling PathwayKey MoleculesOutcomeSource
Human Monocytic Cells This compound + TNF-αTLR4 MyD88-IndependentTRIF, TBK1, IRF3Enhanced MIP-1α/CCL3 Production nih.gov

Influence on Gene Expression and Protein Synthesis

In the context of inflammation, this compound can upregulate the gene expression of pro-inflammatory cytokines, including TNF, IL-1β, and IL-6 in macrophages. researchgate.net Furthermore, it promotes the expression of CD11c in macrophages, a marker associated with inflammatory functions, through the activation of the nuclear retinoid acid receptor (RAR). researchgate.netnih.gov

Table 3: Summary of Genes Regulated by this compound

GeneCell Type / SystemEffectFunctional ImplicationSource
PPARγ, C/EBPβ, SCD Bovine Intramuscular PreadipocytesIncreased ExpressionPromotion of adipogenesis and lipogenesis animbiosci.org
TNF, IL-1β, IL-6 MacrophagesUpregulated ExpressionPro-inflammatory response researchgate.net
CD11c MacrophagesInduced ExpressionDifferentiation of pro-inflammatory macrophages researchgate.netnih.gov
FATP3, FATP4 Bovine Mammary Epithelial CellsUpregulated ExpressionIncreased cellular uptake of this compound acs.org

Interactions of this compound with Biological Membranes

This compound, an 18-carbon saturated fatty acid, plays a significant role in the structure and function of biological membranes. Its straight, flexible hydrocarbon chain allows it to pack tightly with other lipids, influencing various membrane properties.

The incorporation of this compound into lipid bilayers has a pronounced effect on their physical state. As a saturated fatty acid, it contributes to a more ordered and less fluid membrane environment. nih.govresearchgate.netwikipedia.org The absence of double bonds in its hydrocarbon tail allows for close packing with neighboring phospholipid chains, which increases van der Waals interactions and leads to a more rigid membrane structure. researchgate.netwikipedia.org This is in contrast to unsaturated fatty acids, which contain "kinks" in their tails that disrupt this tight packing and increase membrane fluidity. nih.govresearchgate.netwikipedia.org The length of the fatty acid chain also influences membrane rigidity. gatech.edu Studies using this compound spin labels have revealed a fluidity gradient within membranes, with increasing motional freedom from the polar headgroup towards the methyl terminal of the lipid bilayer. wikipedia.org

The preference of saturated fatty acids like this compound for ordered environments contributes to the lateral organization of the membrane. This can lead to the formation of specialized microdomains, often referred to as lipid rafts. These domains are enriched in saturated lipids, sphingolipids, and sterols like cholesterol. gatech.edu The tight packing induced by this compound helps to create these more rigid and ordered platforms within the more fluid membrane, which are crucial for concentrating specific proteins and facilitating cellular signaling processes. gatech.edu

The interaction between this compound, phospholipids, and cholesterol is critical for membrane organization. In model cholesterol/phospholipid membranes, this compound tends to make the membrane more rigid. nih.govresearchgate.net However, research indicates that increasing concentrations of this compound can also gradually destabilize a model membrane. nih.govresearchgate.net Cholesterol itself is a key regulator of membrane fluidity; it can prevent membranes from becoming too fluid at high temperatures and too rigid at low temperatures by fitting into the gaps between phospholipid molecules. wikipedia.org The presence of cholesterol, therefore, modulates the ordering effect of this compound on the phospholipid bilayer.

Impact of Fatty Acids on Model Cholesterol/Phospholipid Membranes
Fatty Acid TypePrimary Effect on MembraneStability Effect
This compound (Saturated)Increases rigidity, makes membrane less fluid. nih.govresearchgate.netGradually destabilizes the membrane with increasing amounts. nih.govresearchgate.net
Unsaturated Fatty Acids (e.g., Oleic Acid)Increases fluidity. nih.govresearchgate.netSmall proportions can make the membrane thermodynamically more stable. nih.gov

The movement of molecules within the membrane is also affected by its composition. Studies using this compound spin-label pairs have been employed to investigate the dynamics of lateral diffusion (movement within the plane of the membrane) and vertical fluctuations (movement towards and away from the membrane surface). nih.govnih.gov The presence of cholesterol was found to increase the rate of lateral diffusion while simultaneously decreasing vertical fluctuations of the this compound probes. nih.govnih.gov This suggests that cholesterol orders the region of the bilayer it occupies, restricting out-of-plane movement, but disorders the membrane's interior, potentially allowing for faster lateral movement. nih.gov These effects were observed to differ depending on the concentration of cholesterol, indicating an uneven distribution of cholesterol within the membrane. nih.gov

Effect of Cholesterol on this compound Probe Dynamics in Bilayers
Dynamic PropertyIndicatorEffect of Cholesterol
Lateral DiffusionBiomolecular collision frequency (WHex (16:16)). nih.govIncreases. nih.gov
Vertical FluctuationsCollision frequency (WHex (16:5)). nih.govDecreases. nih.gov

Impact on Membrane Fluidity and Structure

This compound in Disease Mechanisms and Pathophysiology

This compound is implicated as a signaling molecule in various pathological processes, including cardiovascular diseases, metabolic syndrome, and neurodegenerative diseases. nih.gov However, its role is complex and often distinct from other saturated fatty acids.

Unlike palmitic acid, dietary this compound does not appear to raise low-density lipoprotein (LDL) cholesterol levels and is considered to have a neutral effect on blood cholesterol. stikeskesdam4dip.ac.idelsevierpure.comlipidmaps.org Some evidence suggests that diets rich in this compound may have favorable effects on blood lipids and can reduce levels of coagulation factor VII, a protein involved in blood clotting. stikeskesdam4dip.ac.idresearchgate.net Consequently, this compound intake is not generally linked to a higher risk of ischemic heart disease. stikeskesdam4dip.ac.id

In the context of cancer, this compound has demonstrated potential anti-cancer properties. Studies on breast cancer cells indicate that stearate can inhibit cancer cell proliferation and induce apoptosis (programmed cell death). stikeskesdam4dip.ac.iduab.edu Animal studies have also shown that dietary stearate can delay tumor development and reduce tumor incidence. uab.edu

This compound may also play a protective role in neurodegenerative conditions like Parkinson's disease. nih.govstikeskesdam4dip.ac.id Conversely, in the immune system, the inability of T cells to desaturate this compound can lead to an accumulation of phospholipids containing this fatty acid. This results in a significant increase in membrane rigidity, which can impair membrane integrity, leading to a loss of cell function and viability, and contributing to immunosuppression. nih.gov

Cardiovascular Disease Research

This compound's role in cardiovascular health is a subject of ongoing research, with studies indicating its effects on blood lipids and coagulation factors are distinct from other saturated fatty acids. When substituted for palmitic acid in the diet, this compound has been shown to lower total plasma cholesterol and low-density lipoprotein (LDL) cholesterol levels epa.gov. One study observed a 14% decrease in total cholesterol and a 21% decrease in LDL cholesterol when a diet high in this compound was compared to one high in palmitic acid epa.gov.

Interactive Data Table: Effect of this compound on Blood Lipids Compared to Palmitic Acid

Parameter Diet High in Palmitic Acid (Baseline) Diet High in this compound Percentage Change
Total Cholesterol Baseline Value Decreased ↓ 14% epa.gov
LDL Cholesterol Baseline Value Decreased ↓ 21% epa.gov
HDL Cholesterol No Significant Difference No Significant Difference -
Triglycerides No Significant Difference No Significant Difference -

Elevated levels of free fatty acids are associated with an increased risk of cardiovascular disease nih.govahajournals.org. Research into the cellular mechanisms has revealed that the intracellular accumulation of this compound in macrophages can trigger inflammatory pathways and induce programmed cell death, or apoptosis. This process is initiated independent of Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2) signaling nih.govahajournals.orgnih.govahajournals.org. The accumulation of this compound within these immune cells leads to inflammation, which in turn causes stress on the endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding nih.govahajournals.orgnih.govahajournals.org. This ER stress ultimately culminates in the activation of apoptotic pathways, leading to the death of the macrophage nih.govahajournals.orgnih.govahajournals.org.

Studies have shown that pro-inflammatory M1 macrophages are more susceptible to this compound-induced inflammation and ER stress compared to other macrophage phenotypes nih.govahajournals.org. These pathways may be particularly relevant in the context of atherosclerosis, where macrophages are known to accumulate in atherosclerotic plaques nih.govahajournals.orgahajournals.org.

Interactive Data Table: Cellular Effects of this compound Accumulation in Macrophages

Cellular Process Observation Key Finding
Inflammation Induced independent of TLR4/2 signaling nih.govahajournals.orgnih.govahajournals.org This compound directly triggers inflammatory pathways.
ER Stress Resulting from inflammation nih.govahajournals.orgnih.govahajournals.org A key step linking inflammation to cell death.
Apoptosis Mediated by ER stress nih.govahajournals.orgnih.govahajournals.org The ultimate fate of macrophages overloaded with this compound.
M1 Macrophage Susceptibility Increased susceptibility to inflammation and ER stress nih.govahajournals.org Pro-inflammatory macrophages are more vulnerable.

Neurodegenerative Diseases (e.g., Parkinson's Disease)

While some saturated fatty acids like palmitic acid have been linked to neuroinflammation, this compound appears to exert neuroprotective effects mdpi.com. Altered metabolism of this compound has been observed in animal models of Parkinson's disease. One study found significantly higher plasma levels of this compound in a rat model of Parkinson's, which correlated with the severity of motor dysfunction parkinsonsnewstoday.comnih.gov. Conversely, the monoglyceride form of this compound, monostearin, was found to be reduced in the midbrain of these animals parkinsonsnewstoday.comnih.gov.

The neuroprotective properties of this compound are closely linked to its effects on mitochondrial function. Mitochondria are the primary energy producers in cells and play a crucial role in neuronal health. Research has shown that this compound can enhance mitochondrial health by promoting mitochondrial fusion medium.comresearchgate.net. This process of fusion allows mitochondria to merge and mix their contents, which is a vital mechanism for maintaining their efficiency and resilience.

A study demonstrated that ingestion of this compound by healthy volunteers led to a fourfold increase in mitochondrial fusion in their blood cells within three hours medium.com. This rapid and robust response suggests that this compound acts as a signaling molecule that can directly influence mitochondrial dynamics medium.comresearchgate.net. In the context of neuroprotection, a derivative of this compound, this compound methyl ester (SAME), has been shown to offer protection against global cerebral ischemia orthobullets.comnih.gov. Treatment with SAME in animal models of cardiac arrest revived learning and memory, inhibited neuronal cell death, and restored mitochondrial respiration orthobullets.comnih.gov. These findings highlight the potential of this compound and its derivatives to mitigate neuronal damage by preserving mitochondrial function.

Cancer Research

This compound has demonstrated potential anti-cancer properties in various studies. One of the characteristics of malignant cells is a decrease in membrane rigidity, which is partly due to the desaturation of this compound into oleic acid nih.gov. Research suggests that this compound may counteract this by inhibiting cancer cell growth and promoting cell death.

In vitro studies have shown that this compound can inhibit the proliferation and invasion of cancer cells and induce apoptosis, particularly in breast cancer cell lines uab.eduiiarjournals.orgnih.gov. It has been observed to preferentially induce apoptosis in cancerous breast cells over non-cancerous ones nih.gov. The mechanism for this appears to involve the de novo synthesis of diacylglycerol (DAG) and the subsequent activation of protein kinase C (PKC) uab.edunih.gov.

Animal studies have further supported these findings. In a rat model of mammary carcinoma, weekly subcutaneous injections of this compound prevented tumor development in half of the animals nih.gov. Another study using a derivative, iodothis compound, showed a significant increase in the survival of tumor-free rats compared to the control group nih.govresearchgate.net. Dietary this compound has also been found to delay tumor development and reduce tumor incidence in animal models uab.edu. In mice with established breast cancer, dietary stearate was shown to decrease the size of the primary tumor and inhibit metastasis to the lungs uab.edu.

Interactive Data Table: Anti-Cancer Activities of this compound

Activity Model System Key Findings
Inhibition of Colony Formation Rat and human tumor cell lines (in vitro) Inhibited 4 out of 5 rat and 2 human tumor cell lines nih.gov.
Induction of Apoptosis Human breast cancer cells (in vitro) Preferentially induced apoptosis in cancer cells via a PKC-dependent pathway uab.edunih.gov.
Inhibition of Proliferation & Invasion Breast cancer cells (in vitro) Demonstrated to inhibit these key cancer progression steps uab.edunih.gov.
Prevention of Tumor Development Rat mammary carcinoma model (in vivo) Weekly injections prevented tumor development in 50% of rats nih.gov.
Decreased Primary Tumor Size Mouse breast cancer model (in vivo) Dietary stearate reduced the size of primary tumors uab.edu.
Inhibition of Metastasis Mouse breast cancer model (in vivo) Inhibited lung metastasis independent of primary tumor size uab.edu.
Selective Apoptosis Induction in Malignant Cells

This compound, an 18-carbon saturated fatty acid, has demonstrated the ability to selectively induce apoptosis, or programmed cell death, in malignant cells while having a lesser effect on non-cancerous cells. nih.govtandfonline.comstikeskesdam4dip.ac.id Research has particularly focused on its effects on breast cancer cells, where it has been shown to inhibit proliferation and invasion. nih.govuab.edu

The mechanism through which this compound induces apoptosis is multifaceted. Studies have shown that its effects are both time and dose-dependent. tandfonline.comresearchgate.net The pro-apoptotic activity is linked to the de novo synthesis of diacylglycerol (DAG) and the subsequent activation of protein kinase C (PKC) isozymes. nih.govtandfonline.com Inhibition of either DAG synthesis or PKC activation has been found to block the stearate-induced activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govuab.edu The process involves both the extrinsic and intrinsic apoptotic pathways. uab.edu Morphological analysis and cell viability assays confirm that this compound preferentially activates apoptosis in cancerous breast cells compared to non-cancerous breast cells. nih.govtandfonline.com

Cell LineTypeEffect of this compound TreatmentKey MediatorsSource
Hs578t Breast CancerInduces apoptosis; Activates caspase-3Diacylglycerol (DAG), Protein Kinase C (PKC) nih.gov
MDA-MB-435 Breast CancerInduces apoptosis; Decreases primary tumor size in vivoDiacylglycerol (DAG), Protein Kinase C (PKC) nih.govuab.edu
MCF-10A Non-cancerous BreastMinimal effect on cell viabilityNot applicable researchgate.net

Metabolic Disorders (e.g., Type 2 Diabetes Mellitus)

In the context of metabolic disorders such as Type 2 Diabetes Mellitus (T2DM), the role of saturated fatty acids like this compound is linked to a phenomenon known as lipotoxicity. nih.govnih.gov Lipotoxicity refers to the damaging effects of elevated levels of free fatty acids on non-adipose tissues. nih.gov Chronic exposure to high concentrations of saturated fatty acids is a significant factor contributing to pancreatic β-cell dysfunction and eventual apoptosis, which are central to the pathogenesis of T2DM. mdpi.comfrontiersin.orgresearchgate.net

Pancreatic β-cell Function and Apoptosis

This compound, as a saturated fatty acid, has been shown to induce apoptosis in pancreatic β-cells. mdpi.com This pro-apoptotic effect contributes to the loss of β-cell mass, a characteristic feature of T2DM. frontiersin.org The molecular mechanisms are complex and involve the induction of endoplasmic reticulum (ER) stress, which, when prolonged, triggers apoptosis. mdpi.com

Research using the human pancreatic β-cell line NES2Y has identified specific changes in protein expression associated with stearate-induced apoptosis. nih.gov The induction of apoptosis by this compound was linked to significant alterations in the levels of several membrane and membrane-associated proteins. nih.gov Notably, the pro-apoptotic effects of this compound can be inhibited by the presence of unsaturated fatty acids like oleate, which prevents these protein expression changes. nih.govmdpi.com

ProteinCellular LocationChange in Expression with StearateRole in Stearate-Induced ApoptosisInhibition by OleateSource
Hsp90β Membrane FractionIncreasedAssociated with apoptosis inductionYes nih.gov
Peroxiredoxin-1 Membrane FractionIncreasedAssociated with apoptosis inductionYes nih.gov
14-3-3γ Membrane FractionIncreasedNovel molecule related to fatty acid effect on β-cell viabilityYes nih.gov
Annexin A2 Membrane FractionDecreasedAssociated with apoptosis inductionYes nih.gov
Annexin A4 Membrane FractionDecreasedNovel molecule related to fatty acid effect on β-cell viabilityYes nih.gov
Reticulocalbin-2 Membrane Fraction & Whole Cell LysateDecreasedNovel molecule related to fatty acid effect on β-cell viabilityYes nih.gov

Skin Barrier Function and Cutaneous Dysfunctions

This compound is a crucial component of the skin's natural barrier, specifically the stratum corneum, which is the outermost layer of the epidermis. stikeskesdam4dip.ac.idbyrdie.com The stratum corneum's integrity relies on a lipid matrix composed of ceramides, cholesterol, and free fatty acids, including this compound. researchgate.net This lipid matrix acts as the "mortar" holding the corneocyte "bricks" together, preventing transepidermal water loss (TEWL) and protecting the body from external irritants and pathogens. byrdie.comresearchgate.net

As an emollient, this compound helps to soften and smooth the skin. stikeskesdam4dip.ac.idbyrdie.com By reinforcing the skin barrier, it helps to lock in moisture and can protect against environmental damage. byrdie.com Dysfunction of the skin barrier, often associated with reduced levels of essential lipids, is a key factor in cutaneous disorders like atopic dermatitis. nih.gov Maintaining adequate levels of fatty acids like this compound is therefore essential for healthy skin homeostasis and barrier function. karger.com

Antimicrobial Properties and Synergistic Effects

This compound possesses inherent antimicrobial properties, exhibiting activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria and fungi. nih.govnih.gov Its primary target is the bacterial cell membrane. researchgate.net Research has demonstrated its effectiveness against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net

A significant aspect of this compound's antimicrobial potential is its ability to act synergistically with other antimicrobial agents. nih.govpishrochem.com When combined with other compounds, its efficacy can be enhanced, making it a candidate for use in topical applications and as a potential natural preservative in pharmaceutical formulations. pishrochem.com Novel synthetic analogues of this compound have also been developed and shown to possess good antimicrobial activity. nih.gov This synergistic capability suggests a role in combination therapies to improve the effectiveness of existing antimicrobial treatments. nih.gov

Advanced Chemical Synthesis and Derivatization of Stearic Acid

Novel Synthesis Methods for Stearic Acid and its Derivatives

Novel approaches to synthesizing this compound and its derivatives are increasingly focused on sustainability, efficiency, and the use of renewable resources. These methods aim to reduce the environmental impact associated with traditional production techniques, which often rely on energy-intensive processes and non-renewable feedstocks.

Green chemistry principles are central to the modern production of this compound, emphasizing the reduction of hazardous substances and the promotion of sustainable processes stearic-acid.net. This involves exploring alternative raw materials, improving energy efficiency, and designing circular economy models that minimize waste stearic-acid.net.

This compound is naturally present in a variety of renewable biological sources, including both animal and vegetable fats and oils stearic-acid.net. The transition towards these feedstocks is a key strategy in sustainable chemical production .

Animal fats, particularly tallow from cattle and sheep, are traditional and significant sources, containing approximately 25% this compound stearic-acid.net. Fish oil is another animal-based source, though its this compound content is comparatively lower stearic-acid.net.

Vegetable oils offer a more sustainable and versatile platform for this compound production powereng.com. Key plant-based sources include:

Cocoa butter and Shea butter: These are rich sources, with cocoa butter containing 30% to 35% this compound stearic-acid.netpowereng.com.

Palm oil: A major vegetable source, it contains about 4% to 5% this compound stearic-acid.netgoldenagri.com.sg.

High-oleic oils: Oils such as olive oil (up to 70% oleic acid), canola oil (61% oleic acid), and safflower oil (up to 80% oleic acid) are valuable feedstocks. The oleic acid can be hydrogenated to produce this compound powereng.com.

Microalgae, such as Spirulina platensis, are also being explored as a sustainable source for isolating this compound nih.gov. The use of fatty acids from renewable sources like lignocellulosic biomass is a promising avenue for producing biofuels and bio-based chemicals nih.govresearchgate.net.

Table 1: Common Bio-based Sources of this compound

Source Category Specific Source Typical this compound Content (%)
Animal Fats Tallow (beef, mutton) ~25% stearic-acid.net
Fish Oil Lower compared to other animal fats stearic-acid.net
Vegetable Oils Cocoa Butter 30-35% stearic-acid.netpowereng.com
Shea Butter Significant concentrations powereng.com
Palm Oil 4-5% stearic-acid.net
Microalgae Spirulina platensis Source for isolation nih.gov

Improving the energy efficiency and reducing waste in this compound production are key tenets of green chemistry stearic-acid.net. A significant advancement is the hydrogenation of oleic acid from plant-based oils, which is more sustainable than traditional tallow refinement powereng.com. This method yields higher concentrations of this compound, thereby reducing the energy required for purification powereng.com.

Process optimization is crucial for energy efficiency. For instance, a production method starting from palm oil involves hydrolysis at 245-260°C and 48-55 bar, followed by hydrogenation and distillation. This method is noted for its low energy consumption and generation of minimal waste gas and wastewater, with the potential for process water to be recycled google.com.

Circular economy models are also being explored, which involve designing processes that minimize waste and encourage the reuse of by-products stearic-acid.net. Adopting alternative raw materials like waste fats and oils promotes these principles and lessens the reliance on resource-intensive inputs stearic-acid.net.

Catalytic Synthesis Routes

Catalysts are fundamental in developing efficient and selective synthesis routes for this compound and its derivatives. Innovations in catalysis are enabling lower-energy pathways and the creation of value-added products from this compound.

Hydrodeoxygenation (HDO), decarboxylation (DCX), and decarbonylation (DCN) are catalytic deoxygenation processes that convert fatty acids like this compound into long-chain alkanes, which are valuable as biofuels (renewable diesel) acs.orgresearchgate.net. These routes are considered a low-hydrogen approach for upgrading biomass feedstocks researchgate.net.

Hydrodeoxygenation (HDO): This pathway involves the stepwise reduction of the carboxylic acid group to yield an n-C18 alkane (octadecane) researchgate.net. It requires a hydrogen source and is influenced by H2 partial pressure acs.orgresearchgate.net.

Decarboxylation (DCX): This process removes the carboxyl group as carbon dioxide (CO2), yielding an n-C17 alkane (heptadecane) researchgate.netacs.org. Pyrolytic decarboxylation of this compound under mild conditions primarily produces n-heptadecane acs.org.

Decarbonylation (DCN): This route removes the carboxyl group as carbon monoxide (CO) and water, also producing n-heptadecane researchgate.netresearchgate.net.

Various catalysts have been studied for these reactions. Palladium supported on carbon (Pd/C) is a common catalyst where decarbonylation is often more prevalent than decarboxylation researchgate.net. Nickel-based catalysts, such as Ni/C, have also shown excellent activity, primarily proceeding via decarbonylation to produce hydrocarbons like heptadecane and heptadecene researchgate.net. Ruthenium on carbon (Ru/C) has been used in hydrothermal deoxygenation, where the addition of hydrogen donors like monohydric alcohols can significantly promote the reaction acs.org. Studies have shown that a commercial 5% Platinum on carbon (Pt/C) catalyst is effective for the decarboxylation of saturated fatty acids in hot water without the need for added H2, achieving about 90% selectivity to the alkane product umich.edu.

Table 2: Catalytic Deoxygenation Pathways of this compound

Pathway Primary Product By-products Typical Catalyst
Hydrodeoxygenation (HDO) Octadecane (C18) H₂O researchgate.net Pd/C researchgate.net, Ni-Mo/ZSM-5 researchgate.net
Decarboxylation (DCX) Heptadecane (C17) CO₂ acs.org Pt/C umich.edu, Ni-supported catalysts nih.gov
Decarbonylation (DCN) Heptadecane (C17) CO, H₂O researchgate.net Pd/C researchgate.net, Ni/C researchgate.net

Esterification is a key process for converting this compound into its corresponding esters, which are primary components of biodiesel acs.org. This reaction typically involves reacting this compound with a short-chain alcohol, such as methanol or ethanol, in the presence of a catalyst acs.org.

The choice of catalyst is crucial for reaction efficiency. Studies have investigated various catalysts, including:

Aminophosphonic Acid Resin (D418): Used for the esterification of this compound with ethanol, the conversion ratio is influenced by the amount of catalyst, reaction temperature, and the molar ratio of ethanol to this compound acs.orgacs.org. Under certain conditions, a conversion ratio of 90.08% was achieved in 10 hours acs.org.

Oxalic Acid: A homogeneous milder organic acid used as a catalyst for the esterification of this compound with methanol . The reaction rate is directly proportional to temperature, catalyst concentration, reaction time, and the this compound to alcohol mole ratio .

Metal Oxides: Catalysts like magnesium oxide, stannous oxide, or ferric oxide have been used for the synthesis of stearyl stearate from this compound and stearyl alcohol. These catalysts are noted for high selectivity and simple removal by filtration google.com.

Ion Exchange Resins: Resins such as 732 and NKC-9 have been used for the catalytic esterification of organic acids in bio-oil with methanol, significantly reducing the acid number of the oil researchgate.net.

The process parameters are optimized to maximize the conversion to fatty acid esters. For example, in a study using oxalic acid, a this compound-to-alcohol mole ratio of 1:20 and a temperature of 65°C were used . Similarly, the reaction with D418 resin was optimized using response surface methodology to determine the ideal conditions for maximum esterification acs.orgacs.org.

Selective Hydrogenation of Fatty Acids

The synthesis of this compound from unsaturated fatty acids is predominantly achieved through catalytic hydrogenation. This process chemically reduces the carbon-carbon double bonds present in unsaturated fatty acids like oleic acid, linoleic acid, and linolenic acid by adding hydrogen. The goal is to saturate these bonds, converting the fatty acids into this compound (C18:0) while minimizing side reactions or the formation of unwanted byproducts.

The selectivity of the hydrogenation process is crucial. In some applications, the objective is to increase the concentration of monounsaturated fatty acids (like oleic acid) by selectively hydrogenating polyunsaturated fats, while minimizing the complete saturation to this compound acs.org. However, for this compound production, the goal is full saturation.

Various catalysts have been developed to optimize this process. While nickel is common, other transition metals and catalyst systems are employed to enhance efficiency and selectivity under specific conditions. For instance, a process utilizing nickel subsulfide as a catalyst can be used for the selective hydrogenation of fats and fatty acids at temperatures between 100 and 250°C and hydrogen pressures of 1 to 50 kg/cm ² google.com. Research has also explored titania-supported platinum (Pt) and platinum-rhenium (Pt-Re) bimetallic catalysts. In a model reaction for the selective hydrogenation of this compound's carboxyl group to stearyl alcohol, a mechanochemically prepared Pt/TiO₂ catalyst achieved 100% selectivity acs.org. While this specific study focused on the carboxyl group, it highlights the ongoing research into advanced catalyst systems for fatty acid hydrogenation acs.org.

Table 1: Catalysts and Conditions for Fatty Acid Hydrogenation

Catalyst System Raw Material Temperature Pressure Key Findings
Finely Dispersed Nickel Oleic Acid Mild Conditions Not Specified Primary industrial method for converting oleic acid to this compound. powereng.com
Nickel Subsulfide Fats and Fatty Acids 100 - 250 °C 1 - 50 kg/cm² Enables selective hydrogenation. google.com
Pt/TiO₂ (Mechanochemically prepared) This compound 120 °C Not Specified Achieved 100% selectivity to stearyl alcohol in a model reaction. acs.org
Ru–Sn/Al₂O₃ Carboxylic Acids 250 °C 5.6–8 MPa An alternative catalyst system requiring harsh reaction conditions. acs.org

Derivatization Strategies for Enhanced Functionality

Controlled Modification of this compound Molecule for Targeted Applications

The structure of this compound, with its hydrophilic carboxylic acid head and long hydrophobic alkyl tail, allows for its use as a surface modifying agent. Through controlled reactions, the this compound molecule can be chemically bonded to the surface of various materials, altering their properties for specific applications. This modification typically involves an esterification reaction between the carboxyl group of this compound and hydroxyl groups on the substrate's surface researchgate.netuah.edu.

This surface modification is particularly valuable in the field of polymer composites, where inorganic fillers are often added to a polymer matrix to enhance its properties. A significant challenge is the incompatibility between hydrophilic fillers and hydrophobic polymers. This compound is used to bridge this gap by rendering the filler surface hydrophobic (organophilic), which improves its dispersion within the polymer matrix and enhances interfacial adhesion researchgate.netmdpi.com.

For example, inorganic fillers like bentonite and silica can be coated with this compound to improve their compatibility with a polyethylene (PE) matrix mdpi.com. The process involves dissolving this compound in an ethanol-water mixture and then adding the filler, stirring at an elevated temperature to facilitate the coating mdpi.com. The resulting modified fillers disperse more effectively in the polymer, leading to composites with improved mechanical properties and reduced particle agglomeration mdpi.com.

Similarly, in advanced ceramics manufacturing, this compound is used to modify the surface of zirconia powders for water-based injection molding researchgate.net. The modification, induced by ball milling, creates a coating around the zirconia particles. This coating changes the powder surface from hydrophilic to hydrophobic, which reduces the viscosity of the ceramic feedstock and prevents agglomeration, ultimately improving the manufacturing process researchgate.net.

Table 3: Applications of this compound in Surface Modification

Substrate Modified Modifying Agent Purpose of Modification Targeted Application Resulting Improvement
Bentonite, Silica This compound Increase hydrophobicity and compatibility with polymer matrix. Inorganic fillers for Polyethylene (PE) films. Better dispersion of fillers, reduced agglomeration, and higher mechanical properties of the film. mdpi.com
Zirconia (ZrO₂) Powder This compound Change powder surface from hydrophilic to hydrophobic. Water-based ceramic injection molding. Limited powder agglomeration, decreased feedstock viscosity, and faster water-debinding rate. researchgate.net
Calcium Carbonate (CaCO₃) This compound Impart hydrophobicity to promote uniform dispersion. Filler for polymer composites. Promotes uniform stress distribution and improves structural integrity of the material. researchgate.net
Silicon Oxide Surfaces This compound Functionalize hydrophilic surfaces to be hydrophobic. General surface functionalization. Chemical adsorption of the acid onto the surface via an esterification reaction. uah.edu

Analytical Methodologies in Stearic Acid Research

Advanced Chromatographic and Spectroscopic Techniques for Characterization

Advanced analytical techniques are indispensable for the detailed characterization of stearic acid. Chromatography provides a means to separate this compound from complex mixtures for purity assessment, while various spectroscopic methods offer insights into its structural and functional properties, including crystal form, functional groups, and interactions within biological membranes or nanostructures.

Gas Chromatography (GC) is a cornerstone technique for the analysis of fatty acids like this compound. It excels in separating volatile compounds, making it ideal for identifying the individual fatty acids in a sample and quantifying their relative proportions to determine purity. In a typical GC analysis of this compound, the carboxylic acid group is often derivatized, for instance, through silylation, to increase its volatility. The sample is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. unipi.it

The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic identifier for a specific compound under defined conditions. For purity analysis, the presence of other fatty acids, such as palmitic acid or unsaturated fatty acids, is indicative of impurities. pishrochem.com Accurate quantification is often achieved by coupling the GC with a mass spectrometer (GC/MS), which provides mass-to-charge ratio data, further confirming the identity of the eluted compounds. unipi.it The purity of a this compound sample can be considered high if its composition is over 95% this compound. pishrochem.com

Table 1: Typical Gas Chromatography (GC) Parameters for this compound Analysis
ParameterCondition/ValueReference
System GC-FID (Flame Ionization Detector) glsciences.com
Column InertCap Pure-WAX (30 m x 0.32 mm I.D., 0.50 μm film thickness) glsciences.com
Carrier Gas Helium (He) at 80 kPa glsciences.com
Injection Mode Splitless unipi.it
Injector Temperature 280 °C unipi.it
Oven Temperature Program Start at 70°C (hold 2 min), ramp 5°C/min to 240°C (hold 5 min) glsciences.com
Detector Temperature 260 °C (FID) glsciences.com

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of solid materials like this compound. creative-biostructure.com this compound can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph has a unique arrangement of molecules in the crystal lattice, which results in a distinct XRD pattern. rigaku.com This pattern serves as a "fingerprint" for a specific crystalline phase.

The technique involves directing an X-ray beam at a powdered sample of this compound. The X-rays are diffracted by the crystalline lattice planes at specific angles (2θ), creating a pattern of peaks of varying intensity. The positions and intensities of these peaks are used to identify the crystal structure. For instance, the XRD pattern of pure this compound is characterized by well-defined peaks, with prominent ones located at 2θ values of 21.6° and 24.0°, indicating an ordered molecular structure. researchgate.net Detailed analysis of XRD data has allowed for the determination of the crystal structure of specific polymorphs, such as the C form, which was found to be monoclinic with the space group P21/a. scispace.com

Table 2: Characteristic X-ray Diffraction (XRD) Peaks for this compound
PolymorphDiffraction Angle (2θ)Unit Cell Parameters (Form C)Reference
Crystalline this compound21.6°a = 9.36 Å researchgate.netscispace.com
24.0°b = 4.95 Å researchgate.netscispace.com
Form C (Monoclinic)N/Ac = 50.7 Å scispace.com
Form C (Monoclinic)N/Aβ = 128°15′ scispace.com

Fourier Transform Infra-red (FTIR) spectroscopy is a rapid and versatile analytical technique used to identify the functional groups present in a molecule. nih.gov When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which reveals the molecular fingerprint of the compound.

For this compound, the FTIR spectrum shows characteristic absorption bands corresponding to its functional groups. These include stretching vibrations of the methyl (–CH₃) and methylene (–CH₂) groups of the long hydrocarbon chain, and the distinct stretching vibration of the carbonyl group (–C=O) within the carboxylic acid head. mdpi.com The presence and position of these peaks confirm the identity of this compound and can be used to study its interactions or modifications, such as its adsorption onto a surface. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
2912 - 2916Asymmetric StretchingMethyl (–CH₃) mdpi.comresearchgate.net
2849 - 2853Symmetric StretchingMethylene (–CH₂) nih.govmdpi.com
1703 - 1709StretchingCarbonyl (–C=O) mdpi.comresearchgate.net
1469 - 1427Stretching (Asymmetric/Symmetric)Carboxylate (–COO⁻) mdpi.com
944Out-of-plane DeformationHydroxyl (–OH) in dimers mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling, is a powerful technique for studying the structure and dynamics of molecules in environments like biological membranes. nih.govfao.org To study this compound using EPR, it is typically modified with a stable radical, known as a spin label (e.g., a doxyl group), creating spin-labeled this compound (DSA).

Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR), is an advanced pulsed EPR technique that can measure the distances between spin labels in the nanometer range (typically 1.8 to 6 nm). nih.gov This makes it exceptionally well-suited for investigating the organization of this compound molecules within phospholipid bilayers. Research using DEER has revealed that doxyl-spin-labeled this compound molecules form clusters within model phospholipid membranes. acs.org At concentrations above 0.5 mol%, these molecules assemble into lateral clusters with a characteristic intermolecular distance of 2 nm. acs.org Conventional EPR spectra further indicated that at higher concentrations (above 2 mol%), the molecules within these clusters aggregate to form oligomers. acs.org

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and nanoparticles suspended in a liquid. mdpi.com The method is based on the principle of Brownian motion; smaller particles move more rapidly through the liquid than larger ones. nih.gov When a laser beam passes through the suspension, the moving particles scatter the light. The fluctuations in the intensity of this scattered light are measured over time. uark.edu

These intensity fluctuations are mathematically analyzed using an autocorrelation function to determine the diffusion coefficient of the particles, which can then be related to their size (hydrodynamic diameter) via the Stokes-Einstein equation. uark.edu DLS is a critical tool in the characterization of this compound-based nanoparticles, such as nanostructured lipid carriers (NLCs). nih.gov It provides essential information on the average particle size, the polydispersity index (a measure of the width of the size distribution), and the stability of the nanoparticle formulation over time. nih.gov

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of a sample. azonano.com It operates by scanning a focused beam of electrons across the sample's surface. The interactions between the electrons and the sample's atoms generate various signals, including secondary electrons, which are collected by a detector to form a three-dimensional-like image. mdpi.com

In this compound research, SEM is used to visualize the micro- and nanostructure of various formulations. For example, it can reveal the spherical shape and surface texture of this compound microspheres or the morphology of this compound coatings on magnetic nanoparticles. researchgate.netresearchgate.net The high magnification and great depth of field of SEM make it an invaluable tool for analyzing the physical form of this compound in solid-state applications, ensuring that the desired structure has been achieved. frontiersin.org

Methodological Considerations in Research Studies

The choice of analytical methodology is critical in studies of this compound absorption and metabolism, as it directly influences the quantitative and qualitative outcomes. The primary techniques employed involve stable isotope labeling and chromatographic analysis, each with specific implications for the interpretation of metabolic data.

Stable isotope-labeled tracers are considered a gold-standard method for the in-vivo investigation of fatty acid metabolism. nih.gov This technique involves introducing this compound labeled with stable isotopes, such as carbon-13 (¹³C), into the biological system. The fundamental assumption is that the labeled tracer and the natural, unlabeled compound (tracee) are metabolically indistinguishable. researchgate.net This allows researchers to track the fate of dietary this compound, quantifying its absorption, transport, conversion to other fatty acids like oleic acid, and its incorporation into various lipid fractions such as plasma triglycerides and cholesterol esters. nih.gov The use of stable isotopes is safe, permitting studies in diverse human populations, and provides unique insights into the dynamic processes of fatty acid flux and oxidation. nih.govtandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and precise analytical tool for both the qualitative and quantitative analysis of this compound and its metabolites. researchgate.netresearchgate.net For GC-MS analysis, fatty acids are typically converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called esterification. mdpi.com This derivatization is necessary to reduce the polarity of the fatty acids and improve their separation and detection by the GC-MS system. mdpi.com The mass spectrometer component allows for the differentiation of stable isotope-labeled molecules from their unlabeled counterparts based on their mass-to-charge ratio (m/z), making it indispensable for tracer studies. researchgate.netresearchgate.net The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can enhance the sensitivity and accuracy of quantification. mui.ac.ir

The combination of these methods provides a robust framework for metabolic studies. For instance, by administering ¹³C-labeled this compound and subsequently analyzing blood or tissue samples with GC-MS, researchers can precisely measure the rate of appearance of the tracer in different lipid pools, its rate of oxidation by measuring labeled CO₂ in breath, and its conversion to other fatty acids. researchgate.net Results from such studies indicate that the absorption of this compound is comparable to that of palmitic acid. nih.gov Furthermore, these methods have revealed that the desaturation of this compound to oleic acid is significantly higher than that of palmitic acid to palmitoleic acid, a metabolic difference that may partially account for their distinct physiological effects. nih.gov

Table 1: Comparison of Key Analytical Methods in this compound Metabolic Research
MethodologyPrincipleKey Application in this compound ResearchImplications & Limitations
Stable Isotope Labeling Introduction of a non-radioactive, heavier isotope (e.g., ¹³C) into the this compound molecule to serve as a tracer. researchgate.netQuantifying absorption, tissue uptake, oxidation rates, and conversion to other metabolites (e.g., oleic acid) in vivo. researchgate.nettandfonline.comConsidered the gold standard for in vivo kinetic studies. nih.gov Assumes tracer and tracee are metabolically identical. Requires sophisticated detection methods like mass spectrometry. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds (fatty acid derivatives) based on their physicochemical properties, followed by detection and quantification based on mass-to-charge ratio. researchgate.netQuantification of total and isotope-labeled this compound and other fatty acids in biological samples (plasma, tissues). researchgate.netmdpi.comHigh precision and sensitivity. mdpi.com Often requires a chemical derivatization step (e.g., esterification) to make fatty acids volatile. mdpi.com Spectral libraries may not always contain ions indicative of all structural features. researchgate.net

Analytical methodologies are fundamental to the optimization of both the chemical synthesis of this compound derivatives and the formulation of this compound-based delivery systems, such as solid lipid nanoparticles (SLNs). Statistical experimental designs, including factorial design and response surface methodology (RSM), are frequently employed to systematically investigate the influence of various parameters on the final product's characteristics.

In the synthesis of this compound esters, a process known as esterification, key variables include temperature, reaction time, alcohol-to-acid molar ratio, and catalyst concentration. researchgate.netmdpi.com Optimization aims to maximize the conversion rate or yield. For example, in the enzymatic synthesis of alkyl stearates, a Taguchi design of experiments can be used to evaluate these variables. mdpi.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the formation of the ester product, while Gas Chromatography (GC) is often used to quantify the yield and purity. mdpi.comijcce.ac.ir Studies have shown that by systematically varying these parameters, conversions greater than 90% can be achieved. mdpi.com

When this compound is used as a lipid matrix in the formulation of SLNs for drug delivery, the optimization process focuses on achieving desired physical characteristics like particle size, polydispersity index (PDI), and drug entrapment efficiency (EE). tandfonline.commui.ac.ir The parameters that are typically optimized include the concentration of this compound, the type and concentration of surfactant, and process variables like homogenization speed or sonication time. tandfonline.comresearchgate.net

Analytical characterization is crucial at each step. Photon Correlation Spectroscopy (PCS) or Dynamic Light Scattering (DLS) is used to measure the average particle size and PDI, which indicates the uniformity of the particle size distribution. nih.govtandfonline.com A low PDI is generally desirable for a stable formulation. nih.gov Zeta potential analysis is performed to predict the stability of the nanoparticle dispersion. tandfonline.com The thermal properties and crystallinity of the nanoparticles, which affect drug loading and release, are assessed using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). researchgate.net For instance, research on silibinin-loaded SLNs showed that optimizing the concentrations of this compound and the surfactant Brij 78 resulted in a high entrapment efficiency of 97.56% and a minimal PDI of 0.164. tandfonline.com

Table 2: Examples of Parameter Optimization in this compound Applications
ApplicationOptimized ParametersAnalytical Evaluation Method(s)Example of Optimized Outcome
Esterification (Synthesis) Reaction temperature, time, alcohol:acid molar ratio, catalyst amount. mdpi.comresearchgate.netGas Chromatography (GC), Nuclear Magnetic Resonance (NMR), FTIR. mdpi.comijcce.ac.irAchieved a 99% yield for 1-butanol esterification at 65°C with a specific acid/alcohol/catalyst ratio. researchgate.net
Solid Lipid Nanoparticle (SLN) Formulation This compound concentration, surfactant concentration, drug concentration. tandfonline.commui.ac.irPhoton Correlation Spectroscopy (Particle Size, PDI), Zeta Potential, DSC, PXRD. tandfonline.comresearchgate.netOptimized formulation yielded particles of ~179 nm with a PDI of 0.168 and entrapment efficiency of ~97.6%. tandfonline.com

Environmental Considerations and Sustainable Research Directions

Environmental Impact Assessment of Stearic Acid Production and Use

A thorough environmental impact assessment of this compound necessitates a life-cycle perspective, from the sourcing of raw materials to the disposal of end-products. Key areas of concern include resource consumption, emissions, and waste generation.

Table 1: Greenhouse Gas Emissions Breakdown for this compound Production

Production Stage Contribution to Emissions
Agriculture 62%
Processing 33%
Transport 5%

Source: CarbonCloud analysis of this compound (E570) from RBD palm oil in the Netherlands. carboncloud.com

The manufacturing process of this compound generates various by-products and waste streams that require careful management. stearic-acid.net The chemicals used, such as catalysts and solvents, can pose environmental risks if not handled and disposed of correctly. stearic-acid.net To prevent soil and water contamination, proper disposal measures are essential. stearic-acid.net In line with circular economy principles, there is a growing emphasis on developing efficient waste management strategies that include recycling and reusing by-products. stearic-acid.net For example, glycerol (B35011), a major by-product of fat and oil hydrolysis, has numerous applications in the food, pharmaceutical, and cosmetic industries. Exploring such circular models helps to minimize waste and create more resource-efficient production systems. stearic-acid.net

The choice of raw material for this compound production has profound environmental implications. A significant portion of commercially available this compound is derived from palm oil. tldvietnam.comgapki.idstearic-acid.net The expansion of oil palm plantations is a major driver of deforestation, particularly in Southeast Asia. gapki.idwikipedia.orghealthline.comeuropa.eu This leads to a cascade of negative environmental impacts, including:

Habitat Destruction: The clearing of tropical rainforests for palm cultivation results in the loss of critical habitats for numerous species, including endangered animals like the Bornean orangutan. stearic-acid.netwikipedia.org

Loss of Biodiversity: The conversion of diverse forest ecosystems into monoculture plantations significantly reduces biodiversity. stearic-acid.netgapki.idwikipedia.org

Increased Carbon Emissions: Deforestation and the draining of peatlands for plantations release substantial amounts of stored carbon into the atmosphere, contributing to greenhouse gas emissions. stearic-acid.netwikipedia.orgeuropa.eu

Air and Water Pollution: The large-scale production of palm oil can lead to soil and waterway pollution from runoff and is a major source of air pollution. healthline.com

To mitigate these impacts, there is a strong push for the use of sustainably sourced palm oil, certified by organizations that promote environmentally and socially responsible practices. stearic-acid.nettldvietnam.com

Green Chemistry Principles in this compound Research

The principles of green chemistry offer a framework for developing more environmentally benign chemical processes. researchgate.net This approach focuses on minimizing hazardous substances, maximizing resource efficiency, and designing safer products and processes from the outset.

Table 2: The 12 Principles of Green Chemistry

Principle Description
1. Waste Prevention Prevent waste rather than treating it after it has been created. nih.gov
2. Atom Economy Maximize the incorporation of all materials used in the process into the final product. nih.govnih.gov
3. Less Hazardous Chemical Syntheses Design syntheses to use and generate substances with little or no toxicity. nih.gov
4. Designing Safer Chemicals Design chemical products to be effective while minimizing their toxicity. nih.gov
5. Safer Solvents and Auxiliaries Make auxiliary substances (e.g., solvents) unnecessary or innocuous. nih.gov
6. Design for Energy Efficiency Minimize the energy requirements of chemical processes. nih.gov
7. Use of Renewable Feedstocks Use renewable rather than depleting raw materials. nih.gov
8. Reduce Derivatives Minimize or avoid unnecessary derivatization. nih.govnih.gov
9. Catalysis Use catalytic reagents over stoichiometric reagents. nih.gov
10. Design for Degradation Design products to break down into innocuous products at the end of their function. nih.gov
11. Real-Time Analysis for Pollution Prevention Develop analytical methods for real-time monitoring to prevent pollution. nih.gov

In alignment with green chemistry principles, research is actively exploring more sustainable methods for producing this compound. stearic-acid.net One promising approach is the hydrogenation of oleic acid, which can be sourced from various plant-based oils like olive oil, canola oil, and safflower oil. powereng.com This method is considered a greener alternative to traditional tallow refinement as it can result in fewer feedstock greenhouse gas emissions and requires less energy for purification due to a higher yield of this compound. powereng.com

Another area of innovation involves the use of alternative and renewable feedstocks, such as waste fats and oils, which promotes a circular economy and reduces reliance on resource-intensive virgin materials. stearic-acid.net Furthermore, advanced extraction and purification techniques are being developed. For instance, the use of supercritical CO₂ extraction to isolate this compound from sources like olive pomace represents a cleaner alternative to conventional solvent-based methods. nih.gov These innovative approaches, focused on catalysis, process optimization, and sustainable raw material selection, are crucial for reducing the ecological impact of this compound production. stearic-acid.net

Advancing a Circular Economy for this compound: Minimizing Waste and Maximizing By-product Reuse

In the pursuit of a more sustainable chemical industry, circular economy principles are being increasingly applied to the production and lifecycle of essential compounds like this compound. By focusing on waste minimization and the innovative reuse of by-products, researchers are developing strategies to reduce the environmental footprint of this widely used fatty acid.

Circular economy approaches for this compound primarily revolve around the valorization of waste streams as alternative feedstocks and the upcycling of industrial and agricultural by-products. These strategies not only divert waste from landfills but also reduce the reliance on virgin raw materials, which can have significant environmental impacts associated with their extraction and processing. stearic-acid.net

Valorization of Waste Fats and Oils

One of the most promising circular economy avenues for this compound production is the utilization of waste fats and oils. Sources such as waste cooking oil (WCO) and animal fats from the meat processing industry are rich in triglycerides that can be hydrolyzed to yield fatty acids, including this compound.

Research has demonstrated the feasibility of extracting and converting fatty acids from these waste streams. For instance, enzymatic hydrolysis of waste cooking oil using lipase has been shown to yield this compound. In one study, treatment of WCO with a lipase from Penicillium chrysogenum resulted in a product containing 5% this compound. nih.gov Similarly, the enzymatic hydrolysis of tallow has been reported to yield a fatty acid mixture containing 19% this compound. nih.gov

The fatty acid composition of these waste streams is a critical factor in determining their potential as a source of this compound. The table below illustrates the typical fatty acid profile of some common waste fats.

Table 1: Typical Fatty Acid Composition of Select Waste Fats and Oils

Fatty Acid Waste Cooking Oil (WCO) Animal Fat (Tallow)
Palmitic acid (C16:0) 17.34% 27%
This compound (C18:0) 4.21% 19%
Oleic acid (C18:1) 22.62% 36%
Linoleic acid (C18:2) 52.68% -

Note: Composition can vary depending on the specific source and usage of the oil.

The conversion of these waste fats into valuable chemicals like this compound is a cornerstone of a circular bioeconomy, transforming a disposal problem into a resource.

Upcycling of Industrial and Agricultural By-products

This compound also plays a crucial role as a processing aid and performance enhancer in the upcycling of various industrial and agricultural waste materials. Its hydrophobic nature and lubricating properties make it an effective modifier for creating higher-value composite materials.

Enhancing Industrial By-products

A notable example is the use of this compound to modify industrial by-products for use as functional fillers in polymers. Desulfurized gypsum, a by-product of flue gas desulfurization, can be processed to form calcium sulfate whiskers (CSWs). When these CSWs are surface-modified with this compound, their compatibility with rubber matrices is significantly improved, leading to enhanced mechanical properties of the resulting composite. mdpi.com

Table 2: Mechanical Properties of Rubber Composites with this compound-Modified Calcium Sulfate Whiskers (CSWs)

Material Tensile Strength (MPa) Elongation at Break (%) Hardness (Shore A)
Pure Rubber 15.52 550 56
Rubber + Unmodified CSWs 16.36 568 60
Rubber + 4 wt.% SA-Modified CSWs 21.92 619 67

Source: Adapted from research on this compound-modified CSWs as a functional filler. mdpi.com

This application demonstrates a circular approach by valorizing an industrial waste stream (desulfurized gypsum) with the aid of this compound to create a more durable and higher-performance material.

Valorizing Agricultural Residues

In a similar vein, this compound is utilized to improve the properties of composites made from agricultural waste. The treatment of lignocellulosic fibers from agricultural residues with this compound can enhance their water resistance and compatibility with plastic matrices in the production of wood-plastic composites. goldenagri.com.sg This not only provides a sustainable outlet for agricultural waste but also contributes to the development of eco-friendly materials. goldenagri.com.sg

By-product Reuse in this compound Production

The conventional production of this compound from fats and oils through hydrolysis generates glycerol as a significant by-product. In a circular economy model, this glycerol is not considered a waste product but rather a valuable co-product. It can be purified and utilized in a wide range of applications, including in the food, pharmaceutical, and cosmetic industries, as well as for the production of other chemicals. The efficient recovery and valorization of glycerol are integral to the economic and environmental sustainability of this compound production from both virgin and waste-based feedstocks.

Life Cycle and Economic Considerations

Furthermore, techno-economic analyses of processes that utilize waste fats, such as biodiesel production from animal fat, provide valuable insights into the economic feasibility of valorizing these low-cost feedstocks. mdpi.com Such studies are essential for the industrial-scale implementation of circular economy models for this compound and other oleochemicals.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying stearic acid in biological or chemical samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., this compound-d4) to improve accuracy . Validate the method via calibration curves and spike-recovery experiments. For lipid extraction, employ Folch or Bligh-Dyer protocols, followed by derivatization (e.g., methyl ester formation) to enhance volatility for GC analysis . Purity verification (>98%) via capillary GC is critical for reliable quantification .

Q. How can researchers determine the melting and freezing points of this compound with high precision?

  • Methodological Answer : Use a temperature-controlled setup with a Bunsen burner or heating mantle to gradually heat this compound in a 250 cm³ beaker. Monitor temperature changes using a calibrated digital thermometer or temperature sensor (e.g., ±0.1°C resolution). Record data at 30-second intervals to capture phase transitions. Replicate experiments to account for impurities, as this compound’s melting point range (55–70°C) varies with purity . For reproducible cooling curves, maintain ambient conditions (e.g., draft-free environment) .

Q. What are the standard protocols for synthesizing this compound derivatives for metabolic studies?

  • Methodological Answer : Synthesize monoesters (e.g., glycerol monostearate) via acid-catalyzed esterification. Use this compound (≥98.5% purity) and glycerol in a 1:1 molar ratio, with sulfuric acid as a catalyst. Purify the product via vacuum distillation and confirm structure using FTIR (C=O stretch at 1700–1750 cm⁻¹) and NMR (δ 2.3 ppm for ester carbonyl) . Document all steps in line with reproducibility guidelines, including equipment specifications and reaction times .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound on LDL cholesterol levels?

  • Methodological Answer : Conduct controlled dietary intervention studies with matched cohorts (e.g., age, BMI, baseline lipid profiles). Use this compound-enriched diets (e.g., cocoa butter) and measure LDL via ultracentrifugation or NMR spectroscopy. Control for confounding variables like saturated fat intake from other sources. Meta-analyses of existing data should assess study heterogeneity (e.g., purity of this compound sources, duration of trials) . Advanced statistical tools (e.g., multivariate regression) can isolate this compound’s specific impact .

Q. What experimental designs are optimal for studying this compound’s role in lipid bilayer formation?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms of this compound monolayers. Vary pH (3–9) and temperature (25–60°C) to assess phase behavior. Complement with molecular dynamics simulations (e.g., GROMACS) to model acyl chain packing. Validate results via atomic force microscopy (AFM) to visualize monolayer morphology . Replicate experiments with deuterated this compound to track isotopic labeling in neutron scattering studies .

Q. How can discrepancies in this compound’s thermal stability data be addressed across studies?

  • Methodological Answer : Standardize thermogravimetric analysis (TGA) protocols: heating rate (10°C/min), nitrogen atmosphere, and sample mass (5–10 mg). Compare degradation profiles with certified reference materials (e.g., NIST standards). Investigate impurities via GC-MS; even 2% palmitic acid contamination lowers degradation onset by ~15°C . Publish raw TGA/DSC data in supplementary materials to enable cross-study validation .

Data Contradiction Analysis

Q. Why do studies report varying this compound concentrations in plant-based oils?

  • Methodological Answer : Variations arise from extraction methods (cold-pressed vs. solvent-extracted oils) and cultivar differences. Use Soxhlet extraction with hexane for consistent lipid recovery. Quantify this compound via GC-FID with a polar column (e.g., DB-23) to separate C18:0 from co-eluting fatty acids. Report results as weight% ± SEM, with ≥3 biological replicates per sample .

Q. How can researchers reconcile conflicting results on this compound’s cytotoxicity in cell culture studies?

  • Methodological Answer : Standardize cell culture conditions: serum-free media, controlled fatty acid-albumin ratios (e.g., 3:1), and exposure times (≤48 hours). Use live/dead assays (e.g., Calcein-AM/PI) alongside metabolic activity tests (MTT/WST-1). Compare results across multiple cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific effects . Disclose batch numbers of this compound and albumin to enable reproducibility .

Key Considerations for Experimental Design

  • Purity Validation : Always report this compound purity (e.g., capillary GC ≥98.5%) and supplier details .
  • Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stearic Acid
Reactant of Route 2
Stearic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.